2-(2-氨基苯基)硫代苯甲腈

概述

描述

Molecular Structure Analysis

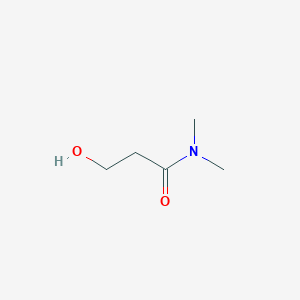

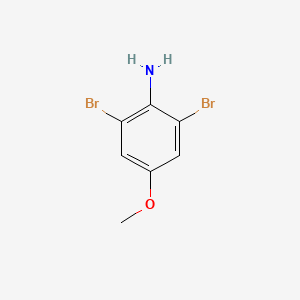

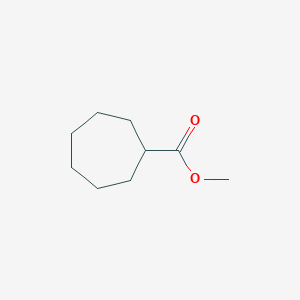

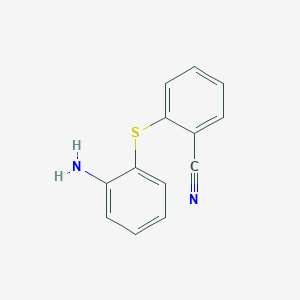

The linear formula of “2-(2-Aminophenyl)sulfanylbenzonitrile” is C13H10N2S . The InChI code is 1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 .Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-Aminophenyl)sulfanylbenzonitrile” are not provided in the search results. Further investigation in specialized chemical databases or scientific literature might provide more details.Physical And Chemical Properties Analysis

“2-(2-Aminophenyl)sulfanylbenzonitrile” is a solid substance . More detailed physical and chemical properties might be found in specialized chemical databases or scientific literature .科学研究应用

Synthesis of 2-(2′-aminophenyl)benzothiazole Derivatives

A transition metal-free, convenient, and efficient practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles via a sulfur insertion strategy . This strategy uses readily available and inexpensive starting materials, broad substrate scope, sustainable reaction conditions and results in high yield of products .

Solid-Phase Synthesis of Amino Acids and Peptides

2-(2-Aminophenyl)sulfanylbenzonitrile can be used in the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides . This method results in high chiral purity .

Photophysical Properties

The excellent photophysical properties of 2-(2′-aminophenyl)benzothiazole derivatives provide huge scope in materials science .

Interaction with Amyloid Fibrils

The high interaction ability of 2-(aminophenyl)benzothiazole scaffolds with amyloid fibrils has led to the synthesis of 2-(4-aminophenyl)benzothiazole decorated nanovesicles that effectively inhibit A β 1–42 fibril formation .

In Vitro Brain Targeting

The 2-(4-aminophenyl)benzothiazole decorated nanovesicles exhibit in vitro brain targeting , which could be useful in the development of targeted drug delivery systems.

Spectroscopic Characterization

2-(2-Aminophenyl)sulfanylbenzonitrile can be used in spectroscopic analyses . The spectroscopic analyses on 4-(3-aminophenyl)benzonitrile have not been completely and more extensively studied until now .

安全和危害

作用机制

Target of Action

It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, the mode of action involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reactions, which are key in the synthesis of various organic compounds .

Result of Action

The result of the action of 2-(2-Aminophenyl)sulfanylbenzonitrile in Suzuki–Miyaura coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action, efficacy, and stability of 2-(2-Aminophenyl)sulfanylbenzonitrile can be influenced by various environmental factors. These may include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific characteristics of the metal catalyst used in the reaction .

属性

IUPAC Name |

2-(2-aminophenyl)sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROSHIIMNNWHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327138 | |

| Record name | NSC634569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140425-65-6 | |

| Record name | NSC634569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。